

Physicochemical properties of 3-Methyl-1,2-thiazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-Methyl-1,2-thiazole-5-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Methyl-1,2-thiazole-5-carboxylic acid**

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Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Methyl-1,2-thiazole-5-carboxylic acid** (CAS No: 66975-83-5). As a heterocyclic compound incorporating the biologically significant thiazole scaffold, this molecule serves as a versatile intermediate and building block in medicinal chemistry and materials science.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural, physical, and spectral characteristics. We delve into its molecular properties, solubility, and acidity, and provide standardized protocols for their experimental determination. The guide aims to bridge theoretical knowledge with practical application, explaining the causality behind analytical choices to empower researchers in their work with this and similar chemical entities.

Introduction and Compound Identification

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, famously appearing in molecules like Vitamin B1 (Thiamine) and penicillin.^[3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the synthesis

of agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] **3-Methyl-1,2-thiazole-5-carboxylic acid** is an organic compound featuring this five-membered ring containing both sulfur and nitrogen atoms, further functionalized with a methyl group and a carboxylic acid.[1] This combination of a reactive carboxylic acid handle and a biologically relevant core makes it a valuable starting material for chemical synthesis.[1]

The presence of the carboxylic acid group allows for straightforward derivatization through reactions like esterification and amidation, enabling its incorporation into larger, more complex molecules.[1] The methyl group at the 3-position influences the molecule's electronic distribution, reactivity, and solubility.[1]

Diagram 1: Chemical Structure of **3-Methyl-1,2-thiazole-5-carboxylic acid**

Caption: 2D structure of 3-Methyl-1,2-thiazole-5-carboxylic acid.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally defined by its physicochemical properties. These parameters govern its reactivity, solubility, and bioavailability, directly impacting its handling, reaction conditions, and potential as a drug scaffold. The properties of **3-Methyl-1,2-thiazole-5-carboxylic acid** are summarized below.

Property	Value / Description	Source
CAS Number	66975-83-5	[1]
Molecular Formula	C ₅ H ₅ NO ₂ S	[1][6]
Molecular Weight	143.17 g/mol	[1][6]
Appearance	Beige solid	[1]
Melting Point	Experimental data for this specific isomer is not readily available. Data for related isomers, such as 2-methyl-1,3-thiazole-5-carboxylic acid (209 °C) and 4-methylthiazole-5-carboxylic acid (287 °C, dec.), should not be used interchangeably.[7]	N/A
Solubility	Expected to have enhanced solubility in polar solvents (e.g., alcohols, DMSO, DMF) due to the hydrogen-bonding capability of the carboxylic acid group.[1] Limited solubility in non-polar solvents.	[1]
Acidity (pKa)	Specific experimental pKa value is not available in the reviewed literature. As a carboxylic acid, it is acidic. The electron-withdrawing nature of the thiazole ring is expected to result in a pKa value lower than that of a typical aliphatic carboxylic acid (pKa ~4-5).	N/A
Lipophilicity (XLogP3)	1.2 (Computed)	[6]

Acidity and Solubility: An Expert's Perspective

The carboxylic acid moiety is the primary determinant of the compound's acidity and aqueous solubility. The ability of the -COOH group to donate a proton (H^+) makes the molecule an acid. The stability of the resulting carboxylate conjugate base is enhanced by the electron-withdrawing character of the adjacent 1,2-thiazole ring, which suggests it is a moderately strong organic acid.

This acidity directly influences its solubility profile. In neutral or acidic aqueous media ($pH < pK_a$), the compound exists predominantly in its neutral, less soluble form. As the pH increases above its pK_a , it deprotonates to form the more polar and significantly more water-soluble carboxylate salt. This pH-dependent solubility is a critical consideration in designing reaction conditions, particularly for aqueous workups, and in pharmaceutical formulation where dissolution rates are key. The moderate polarity, as indicated by the computed XLogP3 value of 1.2, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates.^{[1][6]}

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the expected spectral characteristics for **3-Methyl-1,2-thiazole-5-carboxylic acid** based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For a carboxylic acid, two features are exceptionally diagnostic.^{[8][9]}

- **O-H Stretch:** A very broad and strong absorption is anticipated in the $2500\text{--}3300\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.^{[8][9]}
- **C=O Stretch:** A sharp, strong absorption peak is expected between $1710\text{--}1760\text{ cm}^{-1}$. Its exact position can indicate whether the acid exists as a hydrogen-bonded dimer ($\sim 1710\text{ cm}^{-1}$) or a free monomer ($\sim 1760\text{ cm}^{-1}$).^{[8][9]}
- **Other Vibrations:** Additional peaks corresponding to the C=N and C=C stretching of the thiazole ring would be observed in the $1400\text{--}1600\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR:
 - -COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically around 12 δ . The chemical shift can vary with concentration and solvent due to changes in hydrogen bonding.[\[8\]](#)[\[9\]](#)
 - Thiazole Proton: A singlet corresponding to the proton at the C4 position of the thiazole ring.
 - -CH₃ Protons: A singlet for the three equivalent protons of the methyl group, likely appearing in the 2-3 δ range.
- ^{13}C NMR:
 - Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 165-185 δ region.[\[8\]](#)[\[9\]](#)
 - Thiazole Ring Carbons: Two to three distinct signals for the carbons of the heterocyclic ring.
 - Methyl Carbon (-CH₃): A signal in the upfield region of the spectrum.

Mass Spectrometry

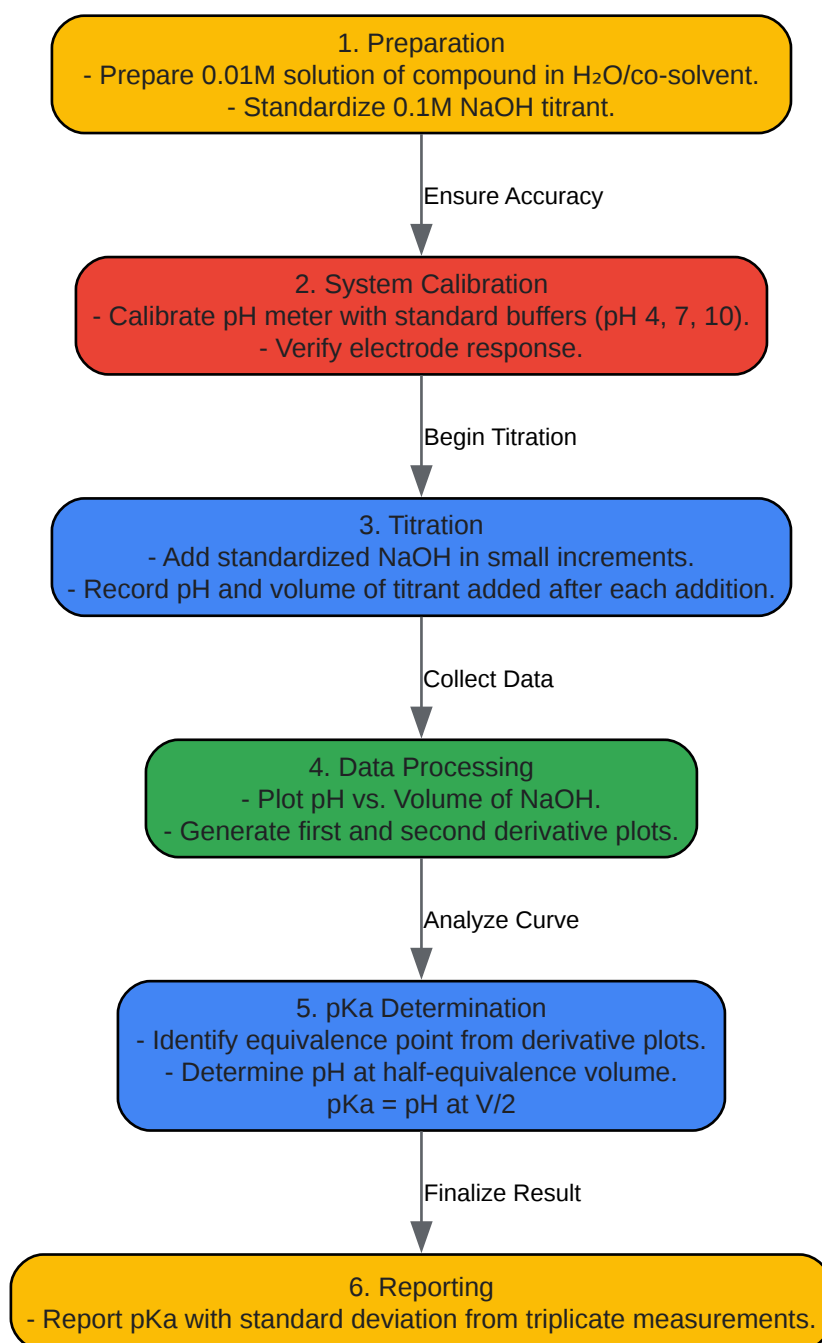
Mass spectrometry is used to determine the molecular weight and elemental composition. For **3-Methyl-1,2-thiazole-5-carboxylic acid**, the molecular ion peak $[\text{M}]^+$ would be observed at an m/z corresponding to its molecular weight (143.16). High-resolution mass spectrometry (HRMS) would confirm the elemental formula $\text{C}_5\text{H}_5\text{NO}_2\text{S}$. Common fragmentation patterns may include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocol: Determination of pKa via Potentiometric Titration

To ensure trustworthy and reproducible data, a self-validating protocol is essential. The following method for pKa determination includes system suitability checks and precise measurement steps.

Rationale: Potentiometric titration is the gold-standard method for pKa determination. It relies on monitoring the change in pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Diagram 2: Workflow for pKa Determination



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Caption: Standard workflow for determining pKa by potentiometric titration.

Step-by-Step Methodology:

- Reagent and Sample Preparation:
 - Accurately weigh approximately 15-20 mg of **3-Methyl-1,2-thiazole-5-carboxylic acid**.

- Dissolve the sample in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the apparent pKa (pK_a^*) must be reported along with the solvent composition.
- Prepare a standardized solution of ~ 0.1 M NaOH, ensuring it is carbonate-free.
- Instrumentation and Calibration:
 - Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
 - Ensure the electrode is clean and functioning correctly. The system is validated if the meter reads the buffer values within ± 0.02 pH units.
- Titration Procedure:
 - Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
 - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
 - Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.
 - Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
 - Continue the titration well past the equivalence point (the point of rapid pH change).
- Data Analysis and pKa Calculation:
 - Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
 - To accurately determine the equivalence point (V_e), calculate the first derivative ($\Delta\text{pH}/\Delta V$) and second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.

- Determine the half-equivalence point ($V_e/2$).
- The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
- Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Applications and Significance in Research

3-Methyl-1,2-thiazole-5-carboxylic acid is not just a chemical curiosity; it is a strategic tool for synthetic and medicinal chemists.

- **Pharmaceutical Scaffolding:** The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π - π stacking with biological targets.^[4] This compound provides a direct entry point for attaching this valuable scaffold to other molecules via its carboxylic acid handle. It is a key intermediate in the synthesis of more complex pharmaceutical compounds.^[10]
- **Versatile Chemical Intermediate:** The carboxylic acid can be readily converted into esters, amides, acid chlorides, and other functional groups, making it a highly versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.^{[1][2]}
- **Materials Science:** Heterocyclic compounds are also used in the development of specialty polymers and materials with enhanced thermal stability or specific electronic properties.^[2]

Conclusion

3-Methyl-1,2-thiazole-5-carboxylic acid is a valuable heterocyclic compound characterized by its acidic nature, moderate polarity, and the presence of the biologically relevant thiazole moiety. While specific experimental data for some properties like melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this compound as a strategic building block in the advancement of pharmaceutical and chemical sciences.

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